Oxyacanthine
Overview
Description
Oxyacanthine is a bisbenzylisoquinoline alkaloid found in various plant species, particularly in the Berberis genus. It is known for its complex macrocyclic structure, which includes methoxy groups at positions 6, 6’, and 7, methyl groups at positions 2 and 2’, and a hydroxy group at the 12’ position . This compound has garnered interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxyacanthine can be synthesized through the oxidative coupling of (+)-(S)-N-methylcoclaurine and (–)-®-N-methylcoclaurine . This process involves the use of specific oxidizing agents under controlled conditions to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, particularly from the roots of Berberis species. The extraction process includes steps such as maceration, filtration, and purification to isolate the alkaloid in its pure form .
Chemical Reactions Analysis
Types of Reactions: Oxyacanthine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the alkaloid’s structure, impacting its pharmacological properties.
Substitution: Substitution reactions, particularly involving the methoxy and hydroxy groups, can lead to the formation of derivatives with different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Used in the oxidative coupling process.
Reducing Agents: Employed in reduction reactions to modify the structure.
Substitution Reagents: Various chemical reagents can be used to substitute functional groups in the molecule.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities.
Scientific Research Applications
Chemistry: Used as a model compound for studying macrocyclic alkaloids and their reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Explored for its potential anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism of action of oxyacanthine involves its interaction with various molecular targets and pathways. It has been shown to exhibit anti-inflammatory properties by modulating the activity of enzymes and signaling pathways involved in inflammation . Additionally, this compound’s analgesic effects are thought to be mediated through its interaction with pain receptors and neurotransmitter systems.
Comparison with Similar Compounds
- Berbamine
- Palmatine
- Berberine
- Oxyberberine
- Taxilamine
Comparison: Oxyacanthine is unique among these compounds due to its specific macrocyclic structure and the presence of multiple methoxy and hydroxy groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)17-23-8-11-30(40)31(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNHIFJNOKGSKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxyacanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
548-40-3 | |
Record name | Oxyacanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxyacanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212 - 214 °C | |
Record name | Oxyacanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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